molecular formula C18H37N5O9 B13815670 (2R,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3S,4S,6R)-4,6-diamino-3-[(2S,3R,5S,6R)-3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol

(2R,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3S,4S,6R)-4,6-diamino-3-[(2S,3R,5S,6R)-3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol

Cat. No.: B13815670
M. Wt: 467.5 g/mol
InChI Key: NLVFBUXFDBBNBW-JIJPQXOVSA-N
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Description

The compound (2R,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3S,4S,6R)-4,6-diamino-3-[(2S,3R,5S,6R)-3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol is a complex organic molecule characterized by multiple hydroxyl and amino groups. This compound is notable for its intricate stereochemistry, which includes several chiral centers, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry. Common synthetic routes may include:

    Protection and Deprotection Steps: To selectively react different functional groups.

    Glycosylation Reactions: To form the glycosidic bonds between sugar units.

    Amidation and Amination Reactions: To introduce amino groups at specific positions.

Industrial Production Methods

Industrial production of such complex molecules often relies on biotechnological methods, including the use of enzymes to catalyze specific reactions. These methods can offer higher selectivity and yield compared to traditional chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming ketones or aldehydes.

    Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.

    Substitution: Amino groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reducing Agents: Like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Including halogens or other nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can regenerate hydroxyl groups.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological processes due to its multiple amino and hydroxyl groups.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antiviral activities.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the hydroxyl groups can participate in enzymatic reactions. These interactions can affect cellular processes and pathways, leading to the compound’s observed biological activities.

Properties

Molecular Formula

C18H37N5O9

Molecular Weight

467.5 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3S,4S,6R)-4,6-diamino-3-[(2S,3R,5S,6R)-3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol

InChI

InChI=1S/C18H37N5O9/c19-3-9-8(25)2-7(22)17(29-9)31-15-5(20)1-6(21)16(14(15)28)32-18-13(27)11(23)12(26)10(4-24)30-18/h5-18,24-28H,1-4,19-23H2/t5-,6+,7+,8-,9+,10+,11-,12+,13+,14-,15-,16-,17-,18-/m0/s1

InChI Key

NLVFBUXFDBBNBW-JIJPQXOVSA-N

Isomeric SMILES

C1[C@@H]([C@@H]([C@@H]([C@H]([C@@H]1N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@H]3[C@@H](C[C@@H]([C@H](O3)CN)O)N)N

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CN)O)N)N

Origin of Product

United States

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